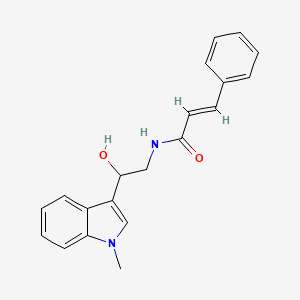

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-22-14-17(16-9-5-6-10-18(16)22)19(23)13-21-20(24)12-11-15-7-3-2-4-8-15/h2-12,14,19,23H,13H2,1H3,(H,21,24)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHKBVKSHPJJCU-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the following steps:

Formation of the Indole Moiety: The indole ring is synthesized using the Fischer indole synthesis.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction.

Formation of the Cinnamamide Moiety: The cinnamamide group is attached via an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or cinnamamide moieties

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its binding to specific receptors or enzymes, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

- Cinnamamide vs. Propanamide/Acetamide : The target compound’s cinnamoyl group introduces a conjugated π-system absent in propanamide () or acetamide () analogs. This system may enhance binding to hydrophobic pockets in enzymes or receptors, improving potency .

- Substituent Effects : The 1-methyl group on the indole nitrogen in the target compound contrasts with unmethylated indoles in –3. Methylation typically reduces metabolic oxidation, increasing bioavailability .

Pharmacological Implications

- NSAID Hybrids : Compounds like N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () combine indole with NSAID moieties (e.g., naproxen), suggesting dual anti-inflammatory and serotonergic activity. The target compound’s cinnamamide may similarly synergize with indole but lacks direct NSAID linkage .

- Receptor Binding : The phenylethyl group in (S)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (–9) mimics tryptamine’s ethylamine side chain, a key motif in serotonin analogs. The target’s hydroxylated ethyl chain could modulate affinity for 5-HT receptors .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety linked to a cinnamamide structure, which is known for its diverse biological effects. The following sections will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a candidate for further investigation in therapeutic applications.

This compound exhibits a range of biological activities, primarily attributed to its interaction with multiple receptors and enzymes. Indole derivatives are known to influence various biochemical pathways, leading to effects such as:

- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which can protect cells from oxidative stress.

- Anticancer Properties : Research indicates that indole derivatives may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, one study reported an IC50 value of 12 µM against MDA-MB-231 breast cancer cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. In xenograft models, treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups . These findings underscore the compound's therapeutic promise.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the indole or cinnamamide moieties can significantly impact biological activity. For instance:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human lung cancer cells (A549). The results indicated that treatment led to significant apoptosis and cell cycle arrest at the G0/G1 phase. The underlying mechanism involved upregulation of p53 and downregulation of cyclin D1 .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found that this compound could inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide, and how can reaction conditions be controlled to improve yield?

- Synthesis Strategy : The indole core is typically synthesized via the Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions. The hydroxyl-ethyl side chain is introduced via nucleophilic substitution or reductive amination. Cinnamamide coupling is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .

- Optimization : Reaction parameters such as temperature (60–80°C for indole formation), solvent choice (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps) are critical. Purity is monitored via TLC and HPLC, with yields averaging 60–75% after column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR confirm regiochemistry of the indole and cinnamamide moieties. Key signals include the indole NH (~10 ppm, DMSO-d6) and cinnamoyl α,β-unsaturated protons (6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 363.18) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- In Vitro Assays :

- Anticancer : MTT assay on cell lines (e.g., H460, HT-29) to assess IC values, with comparisons to structurally similar indole derivatives .

- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2) to identify mechanistic pathways .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

- SAR Insights :

- Indole Substitution : Methyl at N1 improves metabolic stability; halogenation (e.g., 6-F) enhances receptor affinity .

- Cinnamamide Modifications : Electron-withdrawing groups (e.g., -NO) on the phenyl ring increase electrophilicity, potentially boosting covalent binding to cysteine residues in target proteins .

- Methodology : Parallel synthesis or combinatorial chemistry to generate derivatives, followed by docking studies (e.g., AutoDock Vina) to prioritize candidates for synthesis .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

- Data Discrepancy Analysis :

- Cell Line Variability : Differences in genetic backgrounds (e.g., p53 status in cancer cells) or expression levels of target proteins (e.g., Nrf2 in oxidative stress models) may explain divergent results .

- Assay Conditions : Solubility in DMSO vs. aqueous buffers affects compound availability. Pre-treatment with cytochrome P450 inhibitors can clarify metabolic stability issues .

- Resolution : Validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside caspase-3 activation) and replicate studies in >3 independent experiments .

Q. What mechanistic studies are required to elucidate its interaction with the Nrf2 pathway?

- Experimental Design :

- Gene Knockdown : siRNA-mediated Nrf2 silencing in HepG2 cells to assess dependency of cytoprotective effects .

- Electrophilic Reactivity : Measure Keap1 binding via SPR or ITC, as the α,β-unsaturated ketone in cinnamamide may act as a Michael acceptor .

- Omics Integration : RNA-seq or proteomics to identify downstream targets (e.g., HO-1, NQO1) and confirm pathway activation .

Methodological Considerations

Q. How should stability and degradation products be analyzed under physiological conditions?

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B guidelines) conditions.

- Analytical Tools : UPLC-PDA-MS identifies degradation products (e.g., hydrolysis of the amide bond or oxidation of the indole ring) .

Q. What computational approaches predict its ADMET properties?

- In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP inhibition .

- Metabolite Identification : GLORY or Meteor Nexus to simulate phase I/II metabolism, focusing on hydroxylation or glucuronidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.